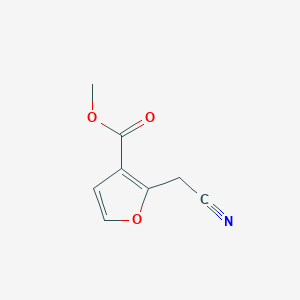

Methyl 2-(cyanomethyl)furan-3-carboxylate

Descripción general

Descripción

Methyl 2-(cyanomethyl)furan-3-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a cyanomethyl group at the second position and a carboxylate group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(cyanomethyl)furan-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method includes the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the desired furan derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(cyanomethyl)furan-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized furan derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Activity

Methyl 2-(cyanomethyl)furan-3-carboxylate has been investigated for its potential as a dual inhibitor of phosphodiesterase-4 (PDE4) and serotonin reuptake, which are critical targets in the treatment of depression and anxiety disorders. Research indicates that compounds with similar structural motifs exhibit antidepressant-like activity in animal models, suggesting that this compound may have therapeutic potential in this area .

Synthesis of Bioactive Molecules

This compound can serve as an intermediate in the synthesis of bioactive molecules. For instance, it can undergo nucleophilic substitution reactions to form derivatives that may possess enhanced biological activities. Such transformations are crucial for developing new pharmaceuticals with improved efficacy and reduced side effects.

Materials Science

Polymer Synthesis

this compound can be utilized in the synthesis of functional polymers. Its furan ring structure allows for polymerization reactions that can lead to materials with unique electrical and thermal properties. These polymers are being explored for applications in organic electronics and as advanced materials for coatings and adhesives.

Nanocomposites

Incorporating this compound into nanocomposite materials has shown promise in enhancing mechanical properties and thermal stability. The compound's ability to interact with various nanofillers can lead to improved performance characteristics in composite materials used in aerospace and automotive applications.

Synthetic Organic Chemistry

Building Block for Complex Molecules

As a versatile building block, this compound is employed in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including cycloadditions and cross-coupling reactions, making it invaluable in the synthesis of natural products and other complex structures .

Reagent in Organic Reactions

The compound can act as a reagent in several organic reactions, such as Michael additions and condensation reactions. These reactions are fundamental in constructing carbon-carbon bonds, facilitating the synthesis of larger, more complex molecules essential in pharmaceuticals and agrochemicals.

Case Studies

Mecanismo De Acción

The mechanism of action of methyl 2-(cyanomethyl)furan-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s functional groups, such as the nitrile and carboxylate, play crucial roles in its reactivity and interactions. These groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic and electrophilic reactions, influencing the compound’s biological and chemical activities.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Similar in structure but with an amino group instead of a methyl group.

Methyl 2-furoate: Lacks the cyanomethyl group but shares the furan and carboxylate functionalities.

Methyl 3-(cyanomethyl)furan-2-carboxylate: Similar structure with the cyanomethyl group at a different position.

Uniqueness

Methyl 2-(cyanomethyl)furan-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

Methyl 2-(cyanomethyl)furan-3-carboxylate is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₇NO₃. Its structure includes a furan ring, a nitrile group, and a carboxylate functional group, which contribute to its reactivity and interaction with biological systems.

Biological Activity

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that compounds with similar furan structures can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties .

Anticancer Potential

The compound's derivatives are being investigated for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . The presence of the nitrile group may enhance its ability to interact with cellular targets involved in cancer progression.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:

- Enzyme Interaction : The compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This interaction can alter the metabolic flux, affecting cell survival and proliferation.

- Cytokine Modulation : Some studies have indicated that compounds with similar structures can influence cytokine production in immune cells, potentially enhancing or suppressing immune responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following aspects are noteworthy:

- Functional Group Influence : Variations in the functional groups attached to the furan ring significantly affect biological activity. For example, substitutions at different positions on the furan ring can lead to enhanced or diminished antimicrobial and anticancer activities .

- Hydrophobicity and Activity : Research has shown that increasing the hydrophobic character of certain substituents can improve the compound's ability to penetrate cellular membranes, thus enhancing its biological effects .

Case Studies

- Antimicrobial Activity Study : A study evaluated a series of furan derivatives for their antimicrobial properties against common pathogens. This compound showed promising results, inhibiting bacterial growth at concentrations as low as 50 µg/mL.

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound could induce cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Propiedades

IUPAC Name |

methyl 2-(cyanomethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-11-8(10)6-3-5-12-7(6)2-4-9/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOKNSQQKHSYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514957 | |

| Record name | Methyl 2-(cyanomethyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59760-33-7 | |

| Record name | Methyl 2-(cyanomethyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.